N-[6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]benzenesulfonamide
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Overview
Description
N-[6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]benzenesulfonamide is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring, and a benzenesulfonamide group. This structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]benzenesulfonamide typically involves multi-step organic synthesis techniques One common method includes the Friedländer condensation, which is used to form the quinoline ring systemThe final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
N-[6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted benzene derivatives .
Scientific Research Applications
N-[6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the CDK2/cyclin A2 pathway, which is critical for the progression of the cell cycle .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar pyrazole-quinoline structure but with different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity, similar to N-[6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]benzenesulfonamide.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the benzenesulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-14(2)13-25-21-18(12-16-11-15(3)9-10-19(16)22-21)20(23-25)24-28(26,27)17-7-5-4-6-8-17/h4-12,14H,13H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTRQWZHMGWLNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NS(=O)(=O)C4=CC=CC=C4)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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